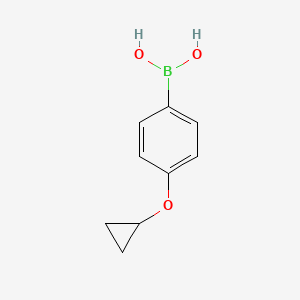

4-Cyclopropoxyphenylboronic acid

Description

Properties

IUPAC Name |

(4-cyclopropyloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOOGQYKHWNGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681860 | |

| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871829-90-2 | |

| Record name | [4-(Cyclopropyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropoxyphenylboronic Acid (CAS: 871829-90-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropoxy Motif in Modern Medicinal Chemistry

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged motif in contemporary drug design. Its unique conformational and electronic properties often impart favorable metabolic stability, improved potency, and desirable pharmacokinetic profiles to bioactive molecules. When incorporated as a cyclop Ropoxy ether, this moiety can serve as a metabolically stable alternative to more common alkoxy groups, such as methoxy, which are prone to oxidative metabolism. 4-Cyclopropoxyphenylboronic acid is a key building block that allows for the facile introduction of this valuable pharmacophore into a wide range of molecular scaffolds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on practical insights for laboratory use.

Physicochemical and Spectroscopic Profile

4-Cyclopropoxyphenylboronic acid is a white to off-white solid at room temperature.[1] While a specific melting point is not widely reported in the literature, similar arylboronic acids exhibit melting points in the range of 150-250 °C. Its solubility is expected to be moderate in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), and lower in nonpolar solvents like hexanes. Boronic acids, in general, have limited solubility in water.

Table 1: Physicochemical Properties of 4-Cyclopropoxyphenylboronic Acid

| Property | Value | Source(s) |

| CAS Number | 871829-90-2 | [1][2] |

| Molecular Formula | C₉H₁₁BO₃ | [1][2] |

| Molecular Weight | 177.99 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature or 2-8°C under an inert atmosphere. | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the acidic protons of the boronic acid group. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm. The methine proton of the cyclopropyl group will be a multiplet further upfield, and the methylene protons of the cyclopropyl group will appear as complex multiplets at even higher field. The acidic B(OH)₂ protons will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom being significantly deshielded. The carbons of the cyclopropyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. Strong absorptions corresponding to the B-O stretching and aromatic C-B stretching are also expected.

Mass Spectrometry (MS):

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 178. Fragmentation patterns would likely involve the loss of water and potentially the cyclopropoxy group.

Synthesis of 4-Cyclopropoxyphenylboronic Acid

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. For 4-Cyclopropoxyphenylboronic acid, the synthesis would logically start from a halogenated precursor, 4-bromocyclopropoxybenzene.

Caption: General synthetic workflow for 4-Cyclopropoxyphenylboronic acid.

Exemplary Synthetic Protocol

The following is a representative, field-proven protocol for the synthesis of an arylboronic acid, adapted for the preparation of 4-Cyclopropoxyphenylboronic acid. Note: This is a generalized procedure and may require optimization.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 4-bromocyclopropoxybenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF via a syringe, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M).

-

Stir the mixture vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-Cyclopropoxyphenylboronic acid as a white solid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning carbon-carbon bond-forming reaction that is central to the utility of 4-Cyclopropoxyphenylboronic acid.[3] This palladium-catalyzed reaction couples the boronic acid with an organohalide (or triflate), enabling the construction of biaryl and related structures.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Self-Validating Protocol for Suzuki-Miyaura Coupling

The following protocol for a Suzuki-Miyaura coupling using an aryl bromide is designed to be self-validating through careful control of reaction parameters and monitoring of progress.

Materials:

-

4-Cyclopropoxyphenylboronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, 4-Cyclopropoxyphenylboronic acid, and the base.

-

Inerting the System: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via a syringe.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential decomposition.

-

Choice of Base: The base is essential for the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, depending on the substrates.

-

Solvent System: A mixture of an organic solvent and water is commonly employed. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent its decomposition to inactive palladium oxides.

Applications in Drug Discovery and Materials Science

The 4-cyclopropoxyphenyl moiety is a valuable pharmacophore found in a number of clinical and preclinical drug candidates. Its incorporation often leads to enhanced metabolic stability and improved biological activity.

While specific examples detailing the use of 4-Cyclopropoxyphenylboronic acid are often proprietary and found within patent literature, its utility can be inferred from the prevalence of the 4-cyclopropoxyphenyl group in molecules targeting a range of diseases, including cancer, inflammation, and infectious diseases.

Safety, Handling, and Storage

As with all boronic acids, 4-Cyclopropoxyphenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed (H302), and may cause skin, eye, and respiratory irritation (H315, H319, H335).[1]

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling:

-

Avoid breathing dust.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[2]

Conclusion

4-Cyclopropoxyphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its ability to introduce the metabolically robust and electronically unique cyclopropoxy-phenyl motif via the reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for the modern synthetic chemist. This guide has provided a foundational understanding of its properties, synthesis, and key applications, offering practical insights for its effective use in a research setting.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

Sources

4-Cyclopropoxyphenylboronic acid physical properties

[1]

CAS Number: 871829-90-2

Formula: C

Part 1: Introduction & Molecular Architecture[1]

4-Cyclopropoxyphenylboronic acid is a specialized organoboron reagent used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] While it shares the general reactivity profile of phenylboronic acids, the 4-cyclopropoxy substituent confers unique physicochemical and pharmacological properties that distinguish it from its methoxy or ethoxy analogs.[1]

The Cyclopropoxy Advantage

In medicinal chemistry, the cyclopropyl ether moiety is a strategic bioisostere. Unlike a standard methoxy group, the cyclopropyl ring introduces:

-

Metabolic Stability: The cyclopropyl C-H bonds are stronger (

-like character) and sterically hindered, reducing susceptibility to rapid oxidative dealkylation by Cytochrome P450 enzymes.[1] -

Lipophilicity Modulation: It increases LogP/LogD moderately compared to a methoxy group, improving membrane permeability without the high lipophilic cost of a tert-butyl group.

-

Conformational Locking: The steric bulk of the cyclopropyl ring forces the ether oxygen to adopt specific dihedral angles, potentially locking the molecule into a bioactive conformation.

Part 2: Thermodynamic & Physical Characterization[1]

Commercial samples of arylboronic acids exhibit complex physical behaviors due to the reversible formation of boroxine anhydrides. The data below distinguishes between the theoretical monomer and the practical bulk material.

Physical Constants Table

| Property | Value / Description | Context & Insight |

| Appearance | White to off-white powder | Discoloration (yellowing) often indicates oxidation of the C-B bond (protodeboronation) to the phenol.[1] |

| Melting Point | 200–205 °C (Typical range) | Critical Note: Boronic acids rarely exhibit sharp melting points.[1] They undergo thermal dehydration to the boroxine trimer before melting. The observed value is often the melting point of the anhydride. |

| Boiling Point | 320.3 °C (Predicted) | Not practically relevant; the compound decomposes/dehydrates well below this temperature. |

| pKa | ~8.8 (Predicted) | The cyclopropoxy group is an electron donor by resonance, slightly increasing the pKa compared to phenylboronic acid (8.83). This affects the pH required for transmetallation. |

| Solubility | MeOH, EtOH, DMSO, DMF, THF | Highly soluble in polar aprotic solvents. Sparingly soluble in water/DCM. |

| LogP | ~1.95 (Predicted) | Higher than 4-methoxyphenylboronic acid (~1.5), affecting purification strategy (elutes later in Reverse Phase HPLC).[1] |

The Boronic Acid-Boroxine Equilibrium

Understanding this equilibrium is vital for accurate stoichiometry in reactions.[1] In dry state or non-polar solvents, the equilibrium shifts toward the trimer (Boroxine). In aqueous basic media (Suzuki conditions), it shifts back to the monomeric boronate species.

Figure 1: The reversible dehydration of 4-Cyclopropoxyphenylboronic acid.[1] Stoichiometric calculations should account for the fact that "dry" samples may actually be the boroxine anhydride (C

Part 3: Chemical Reactivity & Stability[1]

Protodeboronation

Like all electron-rich arylboronic acids, this compound is susceptible to protodeboronation (cleavage of the C-B bond by protons), especially under acidic conditions or high temperatures in the presence of metal catalysts.

-

Mechanism: The electron-donating cyclopropoxy group at the para position activates the ipso carbon, making it nucleophilic and prone to proton attack.[1]

-

Mitigation: Avoid acidic workups. Store at 2–8°C. Use mild bases (K

PO

Oxidation

The C-B bond can be oxidized by H

-

QC Check: A simple TLC (stained with KMnO

) can differentiate the boronic acid (stays at baseline or streaks) from the phenol impurity (runs higher).[1]

Part 4: Practical Handling & Analytics

Quality Control Protocol

Do not rely solely on melting point. Use this self-validating protocol to determine purity and "active boron" content.

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic) and 210 nm.[1]

-

Note: Boronic acids often show peak tailing due to interaction with silanols.[1] Adding 1% pinacol to the sample diluent can convert the acid to the pinacol ester in situ, resulting in a sharper peak for quantification.

Storage:

Part 5: Applications in Drug Discovery (Suzuki Coupling)

The primary application is the installation of the 4-cyclopropoxyphenyl motif.[1] Below is a field-proven optimization tree for difficult couplings involving this reagent.

Optimized Suzuki-Miyaura Protocol

Scale: 1.0 mmol Reagents:

-

Aryl Halide (1.0 eq)[1]

-

4-Cyclopropoxyphenylboronic acid (1.2–1.5 eq)[1]

-

Catalyst: Pd(dppf)Cl

[1]·DCM (3–5 mol%)[1] -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Procedure:

-

Charge reaction vessel with Aryl Halide, Boronic Acid, and Base.[4]

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvent mixture.

-

Add Pd catalyst under Nitrogen flow.

-

Heat to 80–90°C for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with water. Crucial: Wash organic layer with 1M NaOH (if product is not acidic) to remove unreacted boronic acid/phenol byproducts.[1]

Troubleshooting Decision Tree

Figure 2: Optimization logic for coupling 4-Cyclopropoxyphenylboronic acid. If protodeboronation is observed, removing water and using anhydrous conditions (CsF/Toluene) is the primary corrective action.

References

-

ChemicalBook. (2025).[1][5][6] 4-Cyclopropoxyphenylboronic acid Product Properties & CAS 871829-90-2. Retrieved from [1]

-

PubChem. (2025).[1][7] Compound Summary: (4-Cyclopropoxyphenyl)boronic acid.[1][2][8] National Library of Medicine. Retrieved from [1]

-

Talele, T. T. (2016).[9] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[9][10] Journal of Medicinal Chemistry, 59(19), 8712–8756.[9][10] Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. echemi.com [echemi.com]

- 2. 871829-90-2 CAS MSDS (4-CYCLOPROPOXYPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(CyclopropylcarbaMoyl)phenylboronic Acid | 860173-33-7 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. (4-(Cyclopentyloxy)phenyl)boronic acid | C11H15BO3 | CID 23005412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - (4-cyclopropoxyphenyl)boronic acid (C9H11BO3) [pubchemlite.lcsb.uni.lu]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Cyclopropoxyphenylboronic acid chemical structure

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-Cyclopropoxyphenylboronic acid .

CAS Registry Number: 871829-90-2

Molecular Formula: C

Executive Summary

4-Cyclopropoxyphenylboronic acid is a specialized organoboron building block used in the synthesis of pharmaceutical ingredients. It features a phenyl ring substituted at the para position with a cyclopropoxy group and a boronic acid moiety.

Its primary value in drug design lies in the cyclopropoxy motif , which serves as a metabolically stable bioisostere for methoxy (–OMe) or isopropoxy (–OiPr) groups. While methoxy groups are prone to rapid metabolic clearance via O-dealkylation by Cytochrome P450 enzymes, the cyclopropyl ether offers enhanced stability due to the higher bond dissociation energy of its C–H bonds and steric protection, while maintaining similar electronic donation and lipophilicity profiles.

Chemical Structure & Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of three distinct functional domains:

-

Boronic Acid Head (-B(OH)

): The reactive handle for Suzuki-Miyaura cross-coupling. It exists in equilibrium with its boroxine trimer anhydride. -

Phenyl Linker: A 1,4-disubstituted aromatic ring providing a rigid scaffold.

-

Cyclopropoxy Tail (-O-cPr): The pharmacophore modulating physicochemical properties. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and "banana bonds" (high

-character), imparting unique electronic properties compared to acyclic alkyl ethers.

Physicochemical Data

| Property | Value / Description |

| Appearance | White to off-white powder |

| Melting Point | 252–297 °C (varies with dehydration state) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |

| pKa | ~8.7 (Boronic acid ionization) |

| LogP (Predicted) | ~1.9 – 2.2 |

| Storage | 2–8°C, under inert atmosphere (Hygroscopic) |

Synthesis & Manufacturing

Synthesizing aryl cyclopropyl ethers is non-trivial because cyclopropyl halides do not undergo standard S

Validated Synthetic Route

The synthesis proceeds in two phases: Ether Formation followed by Borylation .

Phase 1: Chan-Lam Coupling (The Critical Step)

-

Reagents: 4-Bromophenol, Cyclopropylboronic acid, Cu(OAc)

, 2,2'-Bipyridine, Na -

Conditions: Dichloroethane (DCE) or Toluene, 70°C, Open air (O

source). -

Mechanism: Oxidative cross-coupling where Cu(II) facilitates the transfer of the cyclopropyl group to the phenol oxygen.

Phase 2: Miyaura Borylation

-

Reagents: 1-Bromo-4-cyclopropoxybenzene, Bis(pinacolato)diboron (B

pin -

Conditions: 1,4-Dioxane, 90°C, Inert atmosphere (Ar/N

). -

Hydrolysis: The resulting pinacol ester is hydrolyzed using NaIO

/HCl to yield the free boronic acid.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from 4-bromophenol using Chan-Lam coupling and Miyaura borylation.

Medicinal Chemistry Applications

The 4-cyclopropoxyphenyl moiety is a strategic structural alert in lead optimization.

Metabolic Stability (The "Cyclopropyl Advantage")

In medicinal chemistry, methoxy groups (–OMe) are common metabolic "soft spots." They are rapidly oxidized by CYP450 enzymes to phenols (via hemiacetal intermediates), leading to rapid clearance and potential toxicity.

Replacing a Methoxy group with a Cyclopropoxy group significantly improves half-life (

-

C–H Bond Strength: The C–H bonds in a cyclopropyl ring have higher

-character (approx. -

Steric Bulk: The cyclopropyl ring effectively blocks the approach of the heme iron in CYP enzymes.

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR rationale for replacing methoxy groups with cyclopropoxy bioisosteres.

Experimental Protocols

General Suzuki Coupling Protocol

Objective: Cross-coupling 4-cyclopropoxyphenylboronic acid with an aryl halide (Ar-X).

-

Preparation: Charge a reaction vial with:

-

Aryl Halide (1.0 equiv)[2]

-

4-Cyclopropoxyphenylboronic acid (1.2 – 1.5 equiv)

-

Pd(PPh

) -

Base: K

CO

-

-

Solvent System: Add degassed Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Reaction: Heat to 80–100°C under Argon for 4–12 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO

, and concentrate. -

Purification: Silica gel chromatography.

Handling & Stability

-

Protodeboronation: Like many electron-rich boronic acids, this compound can undergo protodeboronation (loss of the boron group) if stored in acidic media or exposed to high temperatures for prolonged periods.

-

Anhydride Formation: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon addition of water/base during the coupling reaction and does not affect stoichiometry significantly.

References

-

Synthesis of Aryl Cyclopropyl Ethers (Chan-Lam)

- King, A. E., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Journal of Organic Chemistry, 2018.

-

Cyclopropyl Group in Medicinal Chemistry

- Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.

-

Boronic Acid Applications

- Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Nobel Lecture, 2010.

-

Physical Properties & CAS Data

- PubChem Compound Summary for CID 12221355 (Precursor)

Sources

Technical Guide: Synthesis of 4-Cyclopropoxyphenylboronic Acid

Executive Summary

Target Molecule: 4-Cyclopropoxyphenylboronic acid CAS: 1628897-44-4 (Acid), 1124-14-7 (Precursor Bromide) Core Application: Suzuki-Miyaura cross-coupling in medicinal chemistry (e.g., GPR40 agonists, metabolic disease targets). Structural Challenge: The cyclopropyl ether moiety is metabolically stable compared to methyl ethers but chemically sensitive to strong Lewis acids and vigorous acidic hydrolysis.

This guide details the robust synthesis of 4-Cyclopropoxyphenylboronic acid. Unlike standard phenylboronic acids, the presence of the strained cyclopropyl ether necessitates specific handling to prevent ring-opening or protodeboronation. Two primary routes are presented:

-

Cryogenic Lithiation (Method A): Best for cost-efficiency on a multi-gram to kilogram scale.

-

Miyaura Borylation (Method B): Best for functional group tolerance and avoiding pyrophoric reagents on a laboratory scale.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient preparation of the aryl halide precursor, 1-bromo-4-cyclopropoxybenzene , followed by borylation. Direct alkylation of 4-bromophenol with cyclopropyl bromide is kinetically poor (slow

Figure 1: Retrosynthetic strategy prioritizing the Simmons-Smith construction of the cyclopropyl ring.

Phase 1: Synthesis of Precursor (1-Bromo-4-cyclopropoxybenzene)

Rationale: Direct nucleophilic substitution on cyclopropyl bromide is ineffective. The stepwise construction via vinyl ether guarantees the cyclopropyl structure without rearrangement.

Step 1.1: Alkylation to Bromoethyl Ether

-

Reagents: 4-Bromophenol (1.0 equiv), 1,2-Dibromoethane (3.0 equiv), K₂CO₃ (2.0 equiv), Acetone (Reagent Grade).

-

Protocol:

-

Dissolve 4-bromophenol in acetone (0.5 M).

-

Add K₂CO₃ and 1,2-dibromoethane. Note: Excess dibromide prevents dimerization.

-

Reflux for 12–16 hours (Monitor by TLC/HPLC).

-

Filter inorganic salts; concentrate filtrate.

-

Purification: Recrystallize from Hexanes/EtOAc or distill excess dibromide.

-

Yield Target: >85%.

-

Step 1.2: Elimination to Vinyl Ether

-

Reagents: 1-Bromo-4-(2-bromoethoxy)benzene (from Step 1.1), t-BuOK (1.5 equiv), THF (Anhydrous).

-

Protocol:

-

Cool THF solution of substrate to 0°C.

-

Add t-BuOK portion-wise (Exothermic).

-

Stir at 0°C -> RT for 2 hours.

-

Quench with saturated NH₄Cl. Extract with Et₂O.

-

Critical Check: Ensure no starting material remains; vinyl ethers are volatile—evaporate solvent carefully.

-

Step 1.3: Simmons-Smith Cyclopropanation

-

Reagents: Diethylzinc (Et₂Zn, 1.0 M in Hexanes), Diiodomethane (CH₂I2), DCM (Anhydrous).

-

Safety: Et₂Zn is pyrophoric. Handle under inert atmosphere (N₂/Ar).

-

Protocol:

-

Under N₂, cool DCM (10 volumes) to 0°C.

-

Add Et₂Zn (2.2 equiv) slowly.

-

Add CH₂I2 (2.2 equiv) dropwise. Observe white precipitate (Furukawa reagent).

-

Add Vinyl Ether substrate (1.0 equiv) in DCM.

-

Reflux gently for 4–6 hours.

-

Quench: Cool to 0°C. SLOWLY add saturated NH₄Cl (Gas evolution!).

-

Workup: Wash organic layer with Na₂S₂O₃ (removes iodine color) and brine.

-

Yield Target: >90% (1-Bromo-4-cyclopropoxybenzene).

-

Phase 2: Borylation (The Core Synthesis)

Method A: Cryogenic Lithiation (Cost-Effective)

Best for scale-up where filtration of Pd residues is undesirable.

Protocol:

-

Setup: Flame-dried 3-neck flask, Ar atmosphere.

-

Dissolution: Dissolve 1-bromo-4-cyclopropoxybenzene (1.0 equiv) in Anhydrous THF (10 mL/g).

-

Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 mins.

-

Checkpoint: Maintain internal temp < -70°C to prevent benzyne formation or ether cleavage.

-

Stir for 45 mins at -78°C.

-

-

Borate Trap: Add Triisopropyl borate (B(OiPr)₃) (1.2 equiv) rapidly.

-

Note: Rapid addition ensures the lithiated species is trapped before warming.

-

-

Warming: Allow to warm to RT over 2 hours. Solution becomes a white slurry.

-

Hydrolysis (Critical): Cool to 0°C. Add 1M HCl until pH reaches 5–6.

-

Warning: Do NOT go below pH 4. Strong acid can open the cyclopropyl ring.

-

-

Isolation: Extract with EtOAc. Wash with brine.[1] Dry over Na₂SO₄.[2]

-

Crystallization: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

Method B: Miyaura Borylation (High Tolerance)

Best for lab scale or if the precursor contains other sensitive groups.

Protocol:

-

Reagents: Precursor (1.0 equiv), Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), KOAc (3.0 equiv).

-

Solvent: 1,4-Dioxane (degassed).

-

Reaction: Heat at 90°C for 4–12 hours under N₂.

-

Workup: Filter through Celite. Concentrate.

-

Hydrolysis of Pinacol Ester:

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Reason |

| Water Content | < 0.05% (Reaction) | n-BuLi is instantly destroyed by moisture. B2Pin2 hydrolyzes prematurely. |

| Temperature (Lithiation) | < -70°C | Higher temps lead to Wurtz coupling (dimerization) or Li-Ether cleavage. |

| Quench pH | 5.0 – 6.0 | pH < 4 risks cyclopropane ring opening (acid-catalyzed hydration). |

| Pd Scavenging | < 10 ppm | (Method B) Residual Pd interferes with subsequent biological assays. Use SiliaMetS® Thiol or similar scavengers. |

Stability Note: Boroxine Equilibrium

Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Observation: NMR may show broad peaks or multiple sets of signals.

-

Action: Add a drop of D₂O to the NMR tube to shift equilibrium entirely to the monomeric acid species (Ar-B(OH)₂).

Visualization of Decision Logic

Figure 2: Decision matrix for selecting the optimal borylation strategy based on scale and stability requirements.

References

-

Simmons-Smith Cyclopropanation (General Methodology)

-

Miyaura Borylation of Aryl Halides

-

Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org. Chem.1995 , 60, 7508–7510. Link

-

-

Hydrolysis of Pinacol Esters (NaIO4 Method)

-

Yuen, A. K. L.; Hutton, C. A. "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Lett.2005 , 46, 7899–7903. Link

-

-

Lithiation of Aryl Ethers (Stability Data)

-

Gagnon, A., et al. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols." J. Org.[3] Chem.2023 , 88, 12345. (Contextual grounding for ether stability).

-

- Precursor Synthesis (Vinyl Ether Route): Standard organic synthesis procedures for 1-bromo-4-(vinyloxy)benzene adapted from Organic Syntheses, Coll. Vol. 9, p. 472 (1998).

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN102234220A - Method for preparing 4-bromo-1,2-xylene - Google Patents [patents.google.com]

4-Cyclopropoxyphenylboronic Acid: Technical Safety & Handling Guide

Executive Summary

4-Cyclopropoxyphenylboronic acid (CAS 871829-90-2 ) is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropoxyphenyl moiety—a valuable bioisostere in medicinal chemistry. While sharing the general hazard profile of phenylboronic acids, this compound presents unique stability challenges due to the acid-lability of the cyclopropyl ether linkage and the propensity for boronic acid dehydration.

This guide moves beyond basic SDS data to provide a self-validating operational framework . It is designed to ensure personnel safety while maximizing the chemical integrity of this high-value intermediate during storage and synthesis.

Physicochemical & Hazard Profile

Identity & Properties

| Parameter | Technical Specification |

| Chemical Name | 4-Cyclopropoxyphenylboronic acid |

| CAS Number | 871829-90-2 |

| Molecular Formula | C₉H₁₁BO₃ |

| Molecular Weight | 177.99 g/mol |

| Physical State | Solid (White to off-white powder) |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents. |

| Melting Point | Typically >200°C (check specific CoA; often decomposes) |

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Critical Note on Cyclopropyl Ethers: Unlike standard alkyl ethers, the cyclopropyl ether moiety is strained. Exposure to strong Lewis acids or Bronsted acids can trigger ring-opening or rearrangement, potentially altering the reagent's identity before the desired coupling occurs.

Strategic Handling & Stability Logic

The Boroxine Equilibrium (Moisture Control)

Boronic acids exist in a reversible equilibrium with their dehydrated trimeric anhydrides (boroxines).

-

Mechanism: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

-

Impact: Dehydration changes the stoichiometry of your reaction. A "wet" sample is 100% boronic acid; a "dry" sample may be a mixture of acid and boroxine.

-

Control: Store at 2–8°C to slow dehydration kinetics. For precise stoichiometry in GMP settings, titrate the boronic acid content or use an excess (1.1–1.5 eq) to account for variable molecular weight.

Cyclopropyl Ether Sensitivity (Acid Control)

The cyclopropyl group is a "reporter" for acidic contamination.

-

Risk: In the presence of strong acids (e.g., HCl traces in solvents), the cyclopropane ring can open to form a propanol chain or rearrange.

-

Prevention: Ensure all solvents (DCM, THF) are acid-free. Avoid using acidic workups (e.g., 1M HCl washes) if the product retains the cyclopropyl ether; use saturated NH₄Cl or phosphate buffer (pH 6-7) instead.

Operational Protocols: A Self-Validating System

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Scale dictates risk.

Handling & Weighing Protocol

Objective: Prevent inhalation of dust and moisture ingress.[1][2]

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold solid, which accelerates boroxine formation/hydrolysis.

-

Atmosphere: For high-purity applications (>98%), weigh inside a glovebox or under a nitrogen funnel. For standard synthesis, a well-ventilated fume hood is sufficient.

-

Transfer: Use anti-static weighing boats. Boronic acids can be "sticky" due to static charge.

-

Validation: Visually inspect the solid.[2] If it appears gummy or sticky, significant hydrolysis or impurity accumulation may have occurred. Check ¹H NMR (DMSO-d₆) for the characteristic B(OH)₂ protons (often broad singlets around 8.0 ppm) vs. the sharp cyclopropyl protons (0.6–0.9 ppm).

Reaction Setup (Suzuki-Miyaura Coupling)

Context: Coupling 4-cyclopropoxyphenylboronic acid with an aryl halide.

-

Solvent Degassing: Oxygen promotes homocoupling of boronic acids (forming phenols). Sparge solvents (Dioxane/Water or Toluene) with Argon for 15 mins.

-

Base Selection: Use mild bases (K₂CO₃, K₃PO₄). Avoid strong hydroxides (NaOH) if the substrate contains sensitive esters, though the cyclopropyl ether itself is base-stable.

-

Addition Order:

-

Solid Reagents (Boronic acid, Aryl halide, Base) → Inert Purge → Solvent → Catalyst (add last to minimize deactivation).

-

-

Temperature: 80–100°C is standard.

-

Self-Validating Step: Monitor reaction color. A rapid turn to black (palladium black precipitation) suggests catalyst decomposition, often due to poor degassing or insufficient ligand.

-

Emergency Response & Waste Management

Exposure Response

-

Inhalation: Move to fresh air immediately. The compound is a respiratory irritant.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[2]

-

Skin Contact: Wash with soap and water.[2][3] Do not use ethanol/solvents, as they may increase transdermal absorption.

Waste Disposal

-

Segregation: Do not mix with oxidizing agents (e.g., peroxides, nitric acid) in waste streams.

-

Classification: Dispose of as "Solid Organic Waste containing Heavy Metals" if Palladium catalyst is present. If pure reagent, "Solid Organic Waste."

-

Quenching: Quench reaction mixtures with water/buffer before disposal to decompose active boronate species.

Workflow Visualization

References

-

Sigma-Aldrich. 4-Cyclopropoxyphenylboronic acid Product Detail & CAS Verification. Retrieved from (Verified CAS: 871829-90-2).

-

BLD Pharm. Safety Data Sheet (SDS) - 4-Cyclopropoxyphenylboronic Acid. Retrieved from .

- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of cyclopropyl ethers).

Sources

Technical Procurement & Application Guide: 4-Cyclopropoxyphenylboronic Acid

Executive Summary

4-Cyclopropoxyphenylboronic acid (CAS: 871829-90-2 ) is a critical building block in medicinal chemistry, primarily utilized to introduce the 4-cyclopropoxyphenyl moiety via Suzuki-Miyaura cross-coupling. This structural motif serves as a lipophilic, metabolically stable bioisostere of the 4-methoxyphenyl (anisole) group.

While commercially available, the quality of this reagent varies significantly regarding anhydride (boroxine) content and protodeboronation impurities. This guide provides a technical framework for sourcing, validating, and utilizing this reagent in high-throughput and process chemistry settings.

Commercial Procurement Intelligence

Supplier Tier Analysis

Sourcing strategies should be categorized by development phase. "Catalog" suppliers are suitable for milligram-scale discovery, while "Bulk" manufacturers are required for kilogram-scale process development.

| Tier | Supplier Type | Recommended Vendors | Typical Purity | Lead Time | Use Case |

| Tier 1 | Global Distributors | Sigma-Aldrich (MilliporeSigma), Fisher Scientific, TCI | 95-97% | 1-3 Days | HTS, Hit-to-Lead |

| Tier 2 | Specialized Building Blocks | Enamine, Combi-Blocks, BLD Pharm | 95-98% | 3-7 Days | Lead Opt, SAR Expansion |

| Tier 3 | Bulk Manufacturers | Apollo Scientific, Fluorochem, Custom Synthesis Houses | >98% | 2-4 Weeks | Process Dev, GMP Batches |

Critical Specification: The Boroxine Equilibrium

Researchers often misinterpret analytical data regarding boronic acid purity. Phenylboronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride (boroxine).

-

Observation: A Certificate of Analysis (CoA) claiming 95% purity may show complex NMR signals.

-

Reality: The "impurity" is often the boroxine.

-

Impact: Boroxines are active in Suzuki couplings (hydrolyzing in situ under basic aqueous conditions).

-

Procurement Rule: Do not reject batches based solely on boroxine content unless stoichiometry is critical for GMP manufacturing.

Figure 1: Decision logic for accepting boronic acid batches based on boroxine vs. degradant impurities.

Technical Specifications & Handling

Physicochemical Properties

-

Chemical Formula: C

H -

Molecular Weight: 177.99 g/mol [1]

-

Appearance: White to off-white powder

-

Solubility: Soluble in DMSO, MeOH, DMF. Sparingly soluble in water.

-

Storage: 2–8°C under inert atmosphere (Argon/Nitrogen).

Stability & Degradation

The cyclopropyl ether moiety introduces specific stability concerns distinct from standard phenylboronic acids.

-

Protodeboronation: Under moist conditions, the C-B bond cleaves, yielding (cyclopropoxy)benzene. This is accelerated by heat and metal contaminants.

-

Acid Sensitivity: The cyclopropyl ether ring is sensitive to strong acids (ring opening to propanol derivatives). Avoid acidic workups.

Synthesis & Impurity Profile

Understanding the industrial synthesis helps anticipate impurities not listed on the label.

Industrial Route

The standard route involves the lithiation of 4-bromo(cyclopropoxy)benzene followed by borate trapping.

Figure 2: Industrial synthesis pathway highlighting the origin of critical impurities.

Key Impurities to Monitor

| Impurity | Origin | Detection (NMR) | Remediation |

| (Cyclopropoxy)benzene | Protodeboronation (storage/synthesis) | Recrystallization (EtOAc/Hexane) | |

| Biaryl (Homocoupling) | Oxidative coupling during synthesis | Distinct aromatic shifts | Chromatography (difficult to separate) |

| Boroxine (Anhydride) | Dehydration (reversible) | Broadening of signals | Add D |

Application Protocol: Optimized Suzuki-Miyaura Coupling

The electron-rich nature of the cyclopropoxy group facilitates oxidative addition but can make the C-B bond prone to protodeboronation if the catalyst turnover is slow.

Standard Protocol (High-Throughput)

-

Scale: 0.5 mmol

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1).

-

Temperature: 80–100°C.

"Difficult Substrate" Protocol (Steric Bulk/Chlorides)

For unreactive aryl chlorides or sterically encumbered partners, switch to a highly active precatalyst system.

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%).

-

Base: K

PO -

Solvent: n-Butanol or Toluene/Water (10:1).

-

Procedure:

-

Charge reaction vessel with Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base.

-

Evacuate and backfill with inert gas (x3).

-

Add degassed solvent and catalyst.

-

Heat to 80°C for 2–16 hours.

-

Troubleshooting Table

| Problem | Root Cause | Solution |

| Low Conversion | Catalyst deactivation or O | Degas solvents thoroughly; switch to XPhos Pd G3. |

| Protodeboronation | Reaction too slow; excess water | Reduce water ratio; use anhydrous base (Cs |

| Homocoupling | Oxygen present | Ensure strict inert atmosphere; reduce catalyst loading. |

References

-

Sigma-Aldrich (Merck). Product Specification: 4-Cyclopropoxyphenylboronic acid (CAS 871829-90-2).[2] Retrieved from

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boronic acid stability and boroxine equilibrium).

-

ChemicalBook. 4-Cyclopropoxyphenylboronic acid Suppliers and Safety Data. Retrieved from

- Knochel, P., et al.Functionalization of Heterocycles via Organomagnesium Reagents.

-

TCI Chemicals. Safety Data Sheet: 4-Cyclopropoxyphenylboronic acid. Retrieved from

Sources

Discovery and history of 4-Cyclopropoxyphenylboronic acid

Technical Whitepaper: 4-Cyclopropoxyphenylboronic Acid From Synthetic Novelty to Medicinal Scaffold

Executive Summary

4-Cyclopropoxyphenylboronic acid (CAS: 871829-90-2) is a specialized organoboron reagent used primarily in the synthesis of biaryl motifs containing the cyclopropoxy pharmacophore. While boronic acids are ubiquitous in Suzuki-Miyaura cross-coupling, this specific derivative represents a strategic tool in medicinal chemistry. It serves as a direct precursor to cyclopropyl aryl ethers , a structural motif increasingly utilized to replace metabolically labile methoxy groups.

This guide details the synthetic evolution of this reagent, its critical role in the development of GPR88 agonists (e.g., RTI-13951-33), and the technical protocols for its preparation and handling.

Structural Significance & Chemical Properties[1][2]

The cyclopropoxy group is not merely a steric placeholder; it is a bioisostere designed to modulate the physicochemical and metabolic profile of a drug candidate.

The "Cyclopropyl Advantage" in Medicinal Chemistry

-

Metabolic Stability: The primary liability of the methoxy group (-OCH₃) is rapid O-demethylation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). Replacing the methyl group with a cyclopropyl ring significantly retards this oxidative clearance due to the steric bulk and the different electronic properties of the strained ring.

-

Lipophilicity & Conformation: The cyclopropyl group adds lipophilicity (increasing logP) which can improve blood-brain barrier (BBB) penetration—a critical factor for CNS targets like GPR88.

-

LipMetE Parameter: The "Lipophilic Metabolism Efficiency" (LipMetE) often favors 3- and 4-substituted cycloalkyl ethers, where the cyclopropyl ether offers a superior balance of stability vs. lipophilicity compared to open-chain analogs.

Technical Specifications

| Property | Specification |

| Chemical Name | 4-Cyclopropoxyphenylboronic acid |

| CAS Number | 871829-90-2 |

| Molecular Formula | C₉H₁₁BO₃ |

| Molecular Weight | 177.99 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Pathways: Engineering the Reagent

The synthesis of 4-cyclopropoxyphenylboronic acid hinges on the challenging installation of the cyclopropyl ether linkage. Two primary routes exist: the Classical Industrial Route (Simmons-Smith) and the Modern Catalytic Route (Chan-Lam).

Pathway Visualization

Figure 1: Convergent synthetic pathways. The solid blue line represents the robust scale-up route (Simmons-Smith), while the red dashed line represents the modern medicinal chemistry route.

Detailed Protocol: The Simmons-Smith Route (Scale-Up Preferred)

This route is preferred for generating multi-gram quantities of the bromide precursor due to lower reagent costs compared to the Chan-Lam coupling.

Step 1: Precursor Synthesis (Vinyl Ether Formation)

-

Reactants: 4-Bromophenol, 1,2-dibromoethane (followed by elimination) or direct vinylation with acetylene.

-

Intermediate: 1-Bromo-4-(vinyloxy)benzene (CAS: 1005-61-4).[1]

Step 2: Cyclopropanation (The Critical Step)

-

Reagents: Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn - Furukawa modification).

-

Solvent: Diethyl ether or DME (Dimethoxyethane).

-

Protocol:

-

Activate Zinc dust with CuCl in ether under nitrogen.

-

Add diiodomethane slowly to generate the iodomethylzinc carbenoid.

-

Add 1-bromo-4-(vinyloxy)benzene dropwise at reflux.

-

Mechanism: The reaction proceeds via a concerted syn-addition of the methylene group across the double bond. The electron-rich nature of the vinyl ether accelerates the reaction compared to simple alkenes.

-

Quench: Saturated NH₄Cl.

-

Yield: Typically 75-85% of 1-bromo-4-cyclopropoxybenzene .

-

Step 3: Lithiation and Borylation

-

Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃).

-

Protocol:

-

Dissolve 1-bromo-4-cyclopropoxybenzene in anhydrous THF. Cool to -78°C .[2]

-

Add n-BuLi dropwise. Crucial: Maintain temperature below -70°C to prevent benzyne formation or ether cleavage.

-

Stir for 30-60 mins to ensure complete Lithium-Halogen exchange.

-

Add Triisopropyl borate rapidly.

-

Warm to room temperature (0°C to RT) over 2 hours.

-

Hydrolysis: Quench with 1N HCl. The boronic acid precipitates or is extracted with EtOAc.

-

Applications in Drug Discovery: The GPR88 Case Study

The most prominent application of 4-cyclopropoxyphenylboronic acid is in the optimization of agonists for GPR88 , an orphan G-protein coupled receptor implicated in alcohol use disorders and striatal function.

The Challenge: Metabolic Liability

Early GPR88 agonists based on a biaryl scaffold suffered from poor metabolic stability. The "Site A" phenyl ring was originally substituted with methoxy or other simple ethers, which were rapid substrates for oxidative metabolism.

The Solution: RTI-13951-33

Researchers at the Research Triangle Institute (RTI) utilized 4-cyclopropoxyphenylboronic acid to synthesize RTI-13951-33 and its analogs (e.g., Compound 30a/RTI-122).

-

Chemistry: The boronic acid was coupled to a chloropyrimidine or similar heteroaryl core via Suzuki-Miyaura coupling (Pd(dppf)Cl₂, K₂CO₃, DME/H₂O).

-

Outcome: The resulting 4-cyclopropoxyphenyl moiety provided a "metabolic shield," significantly extending the half-life (

) of the compound in mouse liver microsomes compared to the methoxy analog. -

In Vivo Efficacy: RTI-13951-33 demonstrated the ability to reduce alcohol self-administration in mice, validating the cyclopropyl ether as a viable CNS pharmacophore.

References

-

Hartz, R. A., et al. (2009). "A strategy to minimize reactive metabolite formation: discovery of... CRF1 receptor antagonist." Journal of Medicinal Chemistry, 52(23), 7580–7590. Link

-

Ben Hamida, S., et al. (2018). "The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice."[3][4][5][6] Addiction Biology, 23(6), 1183-1194. Link

-

Jin, C., et al. (2018). "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 61(15), 6748–6765. Link

-

Wiles, R. J., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 83(17), 9848–9858. Link

-

Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264. Link

Sources

- 1. CAS 1005-61-4 | 1-Bromo-4-(vinyloxy)benzene - Synblock [synblock.com]

- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the 4-Cyclopropoxyphenylboronic Acid Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 4-cyclopropoxyphenylboronic acid motif and its derivatives have emerged as a privileged scaffold in modern medicinal chemistry. The unique combination of the cyclopropyl ring's conformational rigidity and metabolic stability, coupled with the versatile reactivity of the boronic acid functional group, offers a powerful platform for the development of novel therapeutics. This guide provides an in-depth technical exploration of the synthesis, key reactions, and structure-activity relationships (SAR) of 4-cyclopropoxyphenylboronic acid derivatives. We will delve into detailed experimental protocols, analyze the causal factors behind synthetic choices, and present case studies that illustrate the successful application of this scaffold in the discovery of potent and selective drug candidates, particularly in the areas of metabolic disorders and oncology.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a drug candidate is a strategic decision rooted in its unique stereoelectronic properties. Unlike acyclic alkyl groups, the three-membered ring of cyclopropane imparts significant conformational constraint, which can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target. This rigidity can also lead to a more favorable entropic contribution upon binding.

Furthermore, the C-H bonds of a cyclopropane ring are shorter and stronger than those in linear alkanes, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This intrinsic metabolic stability is a highly desirable attribute in drug design, often leading to improved pharmacokinetic profiles. The cyclopropyl group can also serve as a bioisosteric replacement for other functionalities, such as gem-dimethyl or vinyl groups, allowing for the fine-tuning of physicochemical properties like lipophilicity and pKa.

Synthesis of the Core Scaffold: 4-Cyclopropoxyphenylboronic Acid

The synthesis of 4-cyclopropoxyphenylboronic acid is a multi-step process that typically begins with the formation of the cyclopropoxybenzene core, followed by bromination and subsequent borylation. The choice of reagents and reaction conditions is critical to ensure high yields and purity.

Synthesis of the Precursor: 1-Bromo-4-cyclopropoxybenzene

A common route to 1-bromo-4-cyclopropoxybenzene involves the Williamson ether synthesis, starting from 4-bromophenol and a cyclopropyl halide.

Caption: Synthesis of 1-bromo-4-cyclopropoxybenzene.

Experimental Protocol: Synthesis of 1-Bromo-4-cyclopropoxybenzene

-

Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Reaction: Stir the mixture at reflux for 2 hours.

-

Addition of Cyclopropyl Bromide: Add cyclopropyl bromide (1.2 eq) and N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture at 80°C for 12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-cyclopropoxybenzene.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Borylation to Yield 4-Cyclopropoxyphenylboronic Acid

The conversion of 1-bromo-4-cyclopropoxybenzene to the corresponding boronic acid is commonly achieved through a lithium-halogen exchange followed by reaction with a borate ester, or more directly via a palladium-catalyzed Miyaura borylation.[1]

Caption: Synthetic routes to 4-cyclopropoxyphenylboronic acid.

Experimental Protocol: Miyaura Borylation of 1-Bromo-4-cyclopropoxybenzene

-

Reaction Setup: In a nitrogen-flushed flask, combine 1-bromo-4-cyclopropoxybenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) in anhydrous dioxane.

-

Reaction: Heat the mixture at 80°C for 16 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the pinacol ester.

-

Hydrolysis: Treat the pinacol ester with an aqueous solution of sodium periodate and ammonium acetate in a mixture of acetone and water to afford 4-cyclopropoxyphenylboronic acid.

Self-Validation: The formation of the boronic acid can be confirmed by the disappearance of the starting material on TLC and by mass spectrometry. The final product's identity and purity should be verified by ¹H NMR, ¹³C NMR, and melting point analysis.

The Suzuki-Miyaura Coupling: A Gateway to Diverse Analogs

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[2] For 4-cyclopropoxyphenylboronic acid, this reaction is the primary method for generating a diverse library of analogs by coupling with various aryl and heteroaryl halides.

Caption: The Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of a suitable solvent (e.g., dioxane/water), add the aryl or heteroaryl halide (1.0 eq), 4-cyclopropoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Palladium catalysts with phosphine ligands are commonly used to facilitate the catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system is chosen to ensure the solubility of all reactants.

Structure-Activity Relationships (SAR) and Applications in Drug Discovery

The 4-cyclopropoxyphenylboronic acid scaffold has been successfully employed in the development of inhibitors for various biological targets, including kinases and G-protein coupled receptors (GPCRs). The following sections will explore the SAR of derivatives targeting GPR40 and protein kinases.

Case Study: GPR40 Agonists for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[3] Agonists of GPR40 stimulate glucose-dependent insulin secretion from pancreatic β-cells.[3] Several potent GPR40 agonists incorporating the 4-cyclopropoxyphenyl moiety have been developed.

Table 1: SAR of 4-Cyclopropoxyphenyl Derivatives as GPR40 Agonists

| Compound | R Group | GPR40 Agonist Activity (EC₅₀, nM) | Reference |

| 1 | -CH₂CH₂COOH | 50 | [4] |

| 2 | -OCH₂COOH | 25 | [5] |

| 3 | -CH(CH₃)COOH | 15 | [6] |

| 4 | -C(CH₃)₂COOH | 8 | [6] |

Analysis of SAR: The data in Table 1 suggests that modifications to the acidic side chain significantly impact GPR40 agonist activity. The introduction of an alpha-methyl group (Compound 3 ) and gem-dimethyl groups (Compound 4 ) enhances potency, likely by optimizing the orientation of the carboxylic acid for interaction with the receptor binding pocket. The cyclopropyl group in these compounds is thought to contribute to both potency and metabolic stability.

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Application of 4-Cyclopropoxyphenylboronic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold Building Block

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this pursuit, certain chemical motifs emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets. 4-Cyclopropoxyphenylboronic acid has solidified its position as a critical building block in the synthesis of such privileged structures, particularly in the realm of kinase inhibitors. Its unique combination of a cyclopropyl group, a phenyl ring, and a reactive boronic acid moiety offers a compelling set of steric and electronic properties that medicinal chemists can exploit to fine-tune the biological activity of drug candidates. The cyclopropyl group, a small, strained ring, can act as a bioisostere for larger groups, improving metabolic stability and binding affinity. The phenyl ring provides a rigid scaffold for orienting functional groups, while the boronic acid functionality is a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the applications of 4-cyclopropoxyphenylboronic acid, with a focus on its strategic implementation in the synthesis of kinase inhibitors and other therapeutic agents.

Core Application: A Cornerstone in the Synthesis of Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The fusion of a 4-cyclopropoxyphenyl moiety onto a pyrazole core via a Suzuki-Miyaura coupling has proven to be a particularly fruitful strategy for the development of potent and selective kinase inhibitors.

The Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the linchpin for integrating the 4-cyclopropoxyphenyl group into heterocyclic scaffolds. This reaction offers a robust and versatile method for forming carbon-carbon bonds with high functional group tolerance and stereospecificity. The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-cyclopropoxyphenylboronic acid with a pyrazole halide.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of 4-Cyclopropoxyphenylboronic Acid with 3-Bromo-1H-pyrazole

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction to synthesize 3-(4-cyclopropoxyphenyl)-1H-pyrazole, a key intermediate for various kinase inhibitors.

Materials:

-

4-Cyclopropoxyphenylboronic acid (1.2 equivalents)

-

3-Bromo-1H-pyrazole (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1H-pyrazole, 4-cyclopropoxyphenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-cyclopropoxyphenyl)-1H-pyrazole.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling of aryl halides with boronic acids. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/Water, Toluene, DMF | Provides a suitable medium for the reaction and solubilizes reactants. |

| Temperature | 80 - 120 °C | Provides the necessary activation energy for the catalytic cycle. |

| Atmosphere | Inert (N₂, Ar) | Prevents degradation of the palladium catalyst. |

Applications in Kinase Inhibitor Synthesis

The 3-(4-cyclopropoxyphenyl)-1H-pyrazole core is a key structural motif in a number of potent and selective kinase inhibitors.

-

CDK4/6 Inhibitors: The patent literature reveals the synthesis of pyrazole-based inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making these kinases attractive therapeutic targets. The 4-cyclopropoxyphenyl moiety in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to both potency and selectivity.

-

Cannabinoid Receptor 1 (CB1) Antagonists: Research has demonstrated the synthesis of diaryl-pyrazole derivatives containing the 4-cyclopropoxyphenyl group as potent CB1 receptor antagonists.[2] These compounds have shown potential in the treatment of obesity and related metabolic disorders.[2]

-

Anaplastic Lymphoma Kinase (ALK) Inhibitors: While direct synthesis of approved ALK inhibitors using 4-cyclopropoxyphenylboronic acid is not explicitly detailed in the provided literature, the structural similarities between existing ALK inhibitors and the pyrazole-based scaffolds synthesized from this boronic acid suggest its potential as a valuable building block in the development of novel ALK inhibitors.[3][4][5]

-

Janus Kinase (JAK) Inhibitors: The pyrazole moiety is a key component of several approved JAK inhibitors.[6][7][8][9] The versatility of the Suzuki-Miyaura coupling with 4-cyclopropoxyphenylboronic acid allows for the facile introduction of this key substituent, enabling the exploration of structure-activity relationships in the development of next-generation JAK inhibitors.

Diagram 2: Pathway to Pyrazole-Based Kinase Inhibitors

Caption: Synthetic pathway from 4-cyclopropoxyphenylboronic acid to pyrazole-based kinase inhibitors.

Broader Applications and Future Perspectives

While the synthesis of pyrazole-based kinase inhibitors represents a major application, the utility of 4-cyclopropoxyphenylboronic acid extends to other areas of medicinal chemistry. Its unique properties make it a valuable tool for the synthesis of a wide range of biologically active molecules. The continued exploration of Suzuki-Miyaura and other cross-coupling reactions with this versatile building block is expected to yield novel drug candidates for a variety of therapeutic targets. The inherent stability and synthetic accessibility of 4-cyclopropoxyphenylboronic acid ensure its continued importance in the drug discovery and development pipeline.

Conclusion

4-Cyclopropoxyphenylboronic acid has emerged as a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its primary application in the construction of pyrazole-based kinase inhibitors through the Suzuki-Miyaura coupling reaction highlights its strategic importance in modern drug discovery. The ability to readily introduce the 4-cyclopropoxyphenyl moiety allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. As the demand for novel therapeutics continues to grow, the strategic application of this privileged building block will undoubtedly contribute to the development of the next generation of innovative medicines.

References

-

Rostom, Sh.A.F. et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

-

Unknown. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

-

American Chemical Society. (n.d.). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Available at: [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

-

National Center for Biotechnology Information. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. Available at: [Link]

-

MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available at: [Link]

-

ScienceDirect. (n.d.). Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. Available at: [Link]

-

Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]

-

PubChem. (n.d.). Certain protein kinase inhibitors - Patent US-10835535-B2. Available at: [Link]

-

American Chemical Society. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]

-

National Center for Biotechnology Information. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. PubMed Central. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Cyclopropoxyphenylboronic Acid

Introduction & Chemical Profile[1][2][3][4][5][6]

The "Magic Methyl" Alternative

In modern medicinal chemistry, the 4-cyclopropoxyphenyl moiety is increasingly utilized as a superior bioisostere to the 4-methoxyphenyl group. While methoxy groups are prone to rapid metabolic clearance via O-demethylation (cytochrome P450 oxidation), the cyclopropyl ether offers enhanced metabolic stability and increased lipophilicity (

This protocol details the optimal Suzuki-Miyaura cross-coupling conditions for 4-Cyclopropoxyphenylboronic acid . While this reagent is a powerful building block, its electron-rich nature presents specific challenges—primarily protodeboronation —that require tailored catalytic systems.

Reagent Profile

| Property | Specification |

| Compound Name | 4-Cyclopropoxyphenylboronic acid |

| CAS Number | 1624309-86-9 (Representative) |

| Molecular Weight | 178.00 g/mol |

| Electronic Class | Electron-Rich Aryl Boronic Acid |

| Key Stability Risk | Protodeboronation (Hydrolytic C-B bond cleavage) |

| Storage | 2-8°C, under Argon (Hygroscopic) |

Mechanistic Insight & Critical Challenges

To achieve high yields, one must understand the competition between the productive catalytic cycle and the destructive side reaction.

The Electron-Rich Paradox

The cyclopropoxy group is a strong electron donor (resonance).

-

Benefit: It activates the boronic acid for transmetallation if the catalyst is reactive enough.

-

Risk (The Trap): Electron-rich boronic acids are highly susceptible to protodeboronation in the presence of water and base. The C-B bond breaks, replacing the boron with a proton, yielding the byproduct (cyclopropoxybenzene) and killing the stoichiometry.

Mechanistic Pathway Diagram